![molecular formula C7H5NOS B15326662 Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
Thieno[2,3-C]pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-C]pyridin-3-OL is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-C]pyridin-3-OL typically involves the cyclization of thiophene derivatives with appropriate pyridine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-C]pyridin-4-ones, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-C]pyridin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the thiophene and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or amines, resulting in various substituted derivatives
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-C]pyridines .
Scientific Research Applications
Thieno[2,3-C]pyridin-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thieno[2,3-C]pyridin-3-OL involves its interaction with specific molecular targets, such as kinases and other proteins. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparison with Similar Compounds
Thieno[2,3-B]pyridine: Another fused heterocyclic compound with similar biological activities but differing in the position of the thiophene ring fusion.
Thieno[3,2-D]pyrimidine: Known for its anticancer properties and structural similarity to purines.
Thieno[3,4-B]pyridine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: Thieno[2,3-C]pyridin-3-OL is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties contribute to its selective binding to molecular targets and its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-c]pyridin-3-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-4,9H |
InChI Key |
RSGNYRKJSBEXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


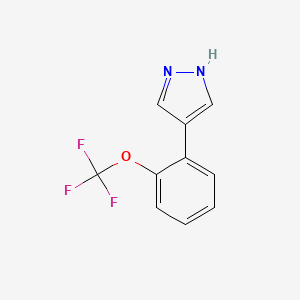
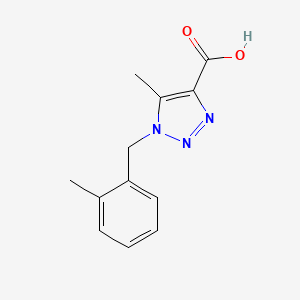
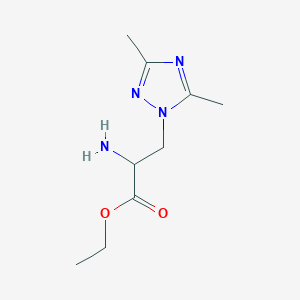
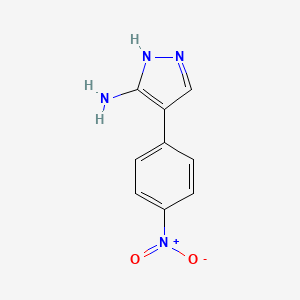

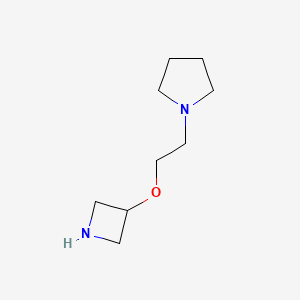
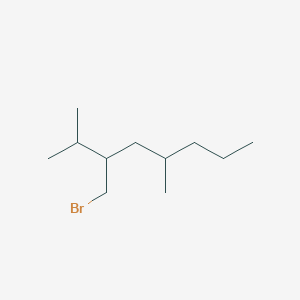
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
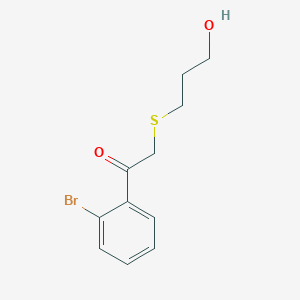
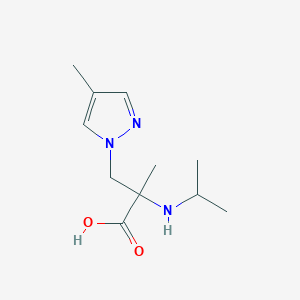
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)

![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)

